BenchChemオンラインストアへようこそ!

Bimoclomol

Pharmacokinetics Half-life In vivo dosing

Bimoclomol (CAS 130493-03-7, BRLP-42) is a racemic hydroxylamine-derivative small molecule that functions as a heat shock protein (HSP) co-inducer via prolonged activation of heat shock factor-1 (HSF-1). Originally developed by Biorex and later held by CytRx, bimoclomol advanced to Phase II clinical trials in a cohort of 410 patients with diabetic complications, targeting diabetic neuropathy, retinopathy, and nephropathy.

Molecular Formula C14H20ClN3O2
Molecular Weight 297.78 g/mol
Cat. No. B1231385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimoclomol
Synonymsimoclomol
bimoclomol, maleate (1:1)
Molecular FormulaC14H20ClN3O2
Molecular Weight297.78 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O
InChIInChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14+
InChIKeyNMOVJBAGBXIKCG-SAPNQHFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bimoclomol for Preclinical Neuropathy and Cardioprotection Research: Procurement-Relevant Compound Profile


Bimoclomol (CAS 130493-03-7, BRLP-42) is a racemic hydroxylamine-derivative small molecule that functions as a heat shock protein (HSP) co-inducer via prolonged activation of heat shock factor-1 (HSF-1) [1]. Originally developed by Biorex and later held by CytRx, bimoclomol advanced to Phase II clinical trials in a cohort of 410 patients with diabetic complications, targeting diabetic neuropathy, retinopathy, and nephropathy [2][3]. The compound is characterized as non-toxic under physiological conditions, with cytoprotective effects becoming apparent only in stressed or ischemic tissues—a conditional activation profile that distinguishes it from many direct pharmacological agonists [3].

Why Bimoclomol Cannot Be Replaced by Arimoclomol, BRX-005, or Generic HSP Co-Inducers in Target-Specific Studies


Although bimoclomol belongs to the broader class of hydroxylamine-based HSP co-inducers, attempts to substitute it with close structural analogs such as arimoclomol (BRX-220/BRX-345) or BRX-005 introduce significant variability in key experimental readouts. Arimoclomol was purposefully engineered as an N-oxide derivative of bimoclomol to extend plasma half-life approximately four-fold (from ~1 hour to ~4 hours), altering temporal HSP induction kinetics and tissue exposure profiles [1]. BRX-005, another HSP co-inducer in the same chemical series, produces a qualitatively different cardiac electrophysiological signature: bimoclomol suppresses action potential upstroke and increases intracellular calcium transient amplitude, whereas BRX-005 does not [2]. Furthermore, the therapeutic development trajectories diverged—bimoclomol completed Phase II for diabetic complications, while arimoclomol was advanced for orphan indications (ALS, Niemann-Pick type C), meaning in vivo efficacy benchmarks, dosing regimens, and safety databases are not interchangeable between these compounds [1]. Generic substitution without accounting for these pharmacodynamic and pharmacokinetic gaps can lead to irreproducible results and confounded mechanistic interpretations.

Bimoclomol Differential Evidence Guide: Head-to-Head and Cross-Study Comparators for Informed Compound Selection


Bimoclomol vs. Arimoclomol: Plasma Half-Life Determines Experimental Dosing Frequency in Rodent Models

Bimoclomol exhibits a short plasma half-life of approximately 1 hour in rodent models. Its direct structural analog arimoclomol (the N-oxide derivative) was specifically designed to overcome this limitation and demonstrates a half-life of approximately 4 hours—a 4-fold increase [1][2]. This pharmacokinetic divergence has direct consequences for experimental design: bimoclomol typically requires more frequent dosing (e.g., twice-daily oral administration at 10–20 mg/kg) to maintain therapeutic HSP induction, whereas arimoclomol can achieve sustained exposure with less frequent administration. The shorter half-life of bimoclomol was cited as the primary reason its development for diabetic indications stagnated relative to arimoclomol [1]. For researchers modeling acute stress responses or seeking rapid drug washout in ex vivo systems, bimoclomol's shorter half-life may be an advantage; for chronic disease models requiring sustained target engagement, arimoclomol may be preferred.

Pharmacokinetics Half-life In vivo dosing

Bimoclomol vs. BRX-005: Divergent Cardiac Electrophysiological Signatures in Canine Ventricular Cardiomyocytes

In a direct head-to-head comparison using canine ventricular cardiomyocytes, bimoclomol and BRX-005 (another HSP co-inducer hydroxylamine derivative) produced qualitatively distinct cardiac effects. Bimoclomol increased both contractility and the amplitude of intracellular calcium ([Ca²⁺]ᵢ) transients, while BRX-005 increased contractility without altering [Ca²⁺]ᵢ transient amplitude [1]. Furthermore, at high concentrations bimoclomol markedly suppressed the action potential upstroke, whereas BRX-005 had no effect on depolarization [1]. In Langendorff-perfused guinea pig hearts, BRX-005 increased peak left ventricular pressure and the rate of force development and relaxation in a concentration-dependent manner, but left [Ca²⁺]ᵢ transients unaltered—directly contrasting with bimoclomol's dual enhancement of contractility and calcium transients [1]. These divergent electrophysiological profiles indicate that bimoclomol and BRX-005 engage distinct downstream mechanisms despite both being HSP co-inducers, rendering them non-substitutable in cardiac studies.

Cardiac electrophysiology Action potential Calcium handling

Bimoclomol vs. Gamma-Linolenic Acid (GLA): Superior Prophylactic Efficacy Against Diabetic Neuropathy in STZ Rat Model

In a 3-month prophylactic study using streptozotocin (STZ)-induced diabetic rats, bimoclomol (oral doses of 10 or 20 mg/kg/day) was benchmarked against gamma-linolenic acid (GLA, 260 mg/kg/day), an established agent with known neuropathy-ameliorating effects [1]. Bimoclomol significantly reduced nerve conduction slowing in both motor and sensory nerve conduction velocities (MNCV and SNCV) and retarded the typical elevated ischemic resistance to conduction failure in the sciatic nerve, assessed via in vivo electrophysiological measurements [1]. While exact percent improvements relative to diabetic untreated controls were not numerically reported in the abstract for bimoclomol, the follow-up compound BRX-220 (structurally related) demonstrated dose-dependent MNCV improvements of 51.3% to 91.3% and SNCV improvements of 48.9% to 93.2% across 2.5–20 mg/kg doses in the same STZ model [2]. Bimoclomol thus served as the benchmark compound against which BRX-220's neuropathy efficacy was gauged.

Diabetic neuropathy Nerve conduction velocity Streptozotocin model

Bimoclomol Corrects Early Diabetic Retinopathy Electrophysiological Biomarkers: ERG and VEP Wave Amplitudes and Latencies

In STZ-diabetic rats, prophylactic bimoclomol treatment (1–2 months oral administration) prevented and corrected the abnormal increase in latency and reduction in amplitude of both electroretinogram (ERG) and visual evoked potential (VEP) waves, assessed in acute and chronic experimental paradigms [1]. These electrophysiological measures serve as early functional biomarkers of diabetic retinopathy preceding clinically detectable vascular pathology. No comparator HSP co-inducer (arimoclomol, BRX-005, BGP-15) has published analogous ERG/VEP correction data in diabetic retinopathy models, making bimoclomol the only HSP co-inducer with retinopathy-specific electrophysiological biomarker evidence in peer-reviewed literature [1]. The improvements were attributed to cytoprotective effects on retinal glia and neurons against diabetes-related ischemic cell damage, consistent with bimoclomol's HSP co-induction mechanism [1].

Diabetic retinopathy Electroretinogram (ERG) Visual evoked potential (VEP)

Bimoclomol vs. Arimoclomol: Serum Protein Binding Enantioselectivity Differentiates Free Fraction and Biodistribution

Bimoclomol displays high enantioselectivity in plasma protein binding. The (S)-enantiomer binds to human alpha-1-acid glycoprotein (AAG) with an association constant (nK) of 1.0×10⁵ M⁻¹, while the (R)-enantiomer binds with nK of 1.3×10⁴ M⁻¹—representing approximately 7.7-fold stereoselective difference [1]. Binding to human serum albumin is weak (nK ≈ 5×10³ M⁻¹) and non-stereoselective [1]. Arimoclomol, by contrast, has weaker serum protein binding overall, which was intentionally designed to improve biodistribution [2]. This differential in protein binding directly impacts free drug fraction, tissue partitioning, and CNS penetration potential—parameters critical for translational pharmacology and in vitro-to-in vivo extrapolation. For studies requiring precise control over free drug concentration (e.g., receptor occupancy, target engagement assays), bimoclomol's enantioselective AAG binding introduces a chiral dimension absent in arimoclomol.

Plasma protein binding Enantioselectivity Alpha-1-acid glycoprotein

Bimoclomol Procurement Guide: Optimal Experimental and Translational Application Scenarios


Acute Myocardial Ischemia-Reperfusion Injury and Antiarrhythmic Studies in Ex Vivo Heart Preparations

Bimoclomol is the preferred HSP co-inducer for acute cardiac ischemia-reperfusion protocols where rapid onset of protective action and subsequent drug washout are desired. In isolated working rat hearts, bimoclomol (40 μM) significantly increased coronary flow during normoxic perfusion, decreased ischemia-induced reduction of cardiac output (CO) and left ventricular developed pressure (LVDP), and prevented ventricular fibrillation upon reperfusion [1][2]. At submicromolar concentrations, bimoclomol exerted significant cardioprotective and antiarrhythmic effects selectively in ischemic—but not healthy—myocardium, demonstrating stress-conditional cytoprotection [3]. Its short half-life (~1 hour) and rapid onset of action (effects evident within minutes) make bimoclomol ideal for Langendorff-perfused heart and isolated cardiomyocyte experiments where sustained drug exposure is not required and washout is advantageous for paired control designs [1]. Researchers should note that in healthy tissues, cardiac inotropic effects manifest only at high concentrations (≥10 μM), while ischemic tissue responds at submicromolar levels [3].

Diabetic Peripheral Neuropathy Prophylaxis Models with Electrophysiological Endpoint Quantification

For in vivo diabetic neuropathy research requiring functional electrophysiological endpoints, bimoclomol offers the most extensively validated tool compound among HSP co-inducers. In STZ-induced diabetic rat models, oral bimoclomol (10–20 mg/kg/day for 3 months) significantly reduced motor and sensory nerve conduction slowing and retarded the elevated ischemic resistance characteristic of diabetic neuropathy [1]. The compound provides a benchmark reference for evaluating novel neuroprotective agents against diabetic peripheral neuropathy, with the added advantage of simultaneous retinopathy protection (ERG/VEP endpoints) in the same animal model, enabling multi-organ efficacy assessment from a single treatment protocol [2]. Procurement for these studies should specify racemic bimoclomol (CAS 130493-03-7), noting that enantioselective protein binding will produce differential free fractions of (S)- and (R)-enantiomers in vivo [3].

HSP Co-Induction Mechanistic Studies Requiring Distinct Calcium Handling and Action Potential Modulation

When the experimental objective is to dissect the mechanistic divergence among HSP co-inducers regarding cardiac calcium handling and action potential modulation, bimoclomol is an essential comparator compound. Bimoclomol uniquely increases both contractility and [Ca²⁺]ᵢ transient amplitude while suppressing action potential upstroke in canine ventricular cardiomyocytes—effects not shared by BRX-005, its closest co-inducer comparator [1]. This property makes bimoclomol the reagent of choice for studying ryanodine receptor-mediated calcium release enhancement and its relationship to HSP-70 induction. In parallel, bimoclomol binds directly to HSF-1, prolonging HSF-1/DNA interaction and enabling HSP up-regulation even in the absence of exogenous stress—a mechanistic feature confirmed by the abolition of bimoclomol effects in HSF-1 knockout cells [2]. Procurement for such studies should include both bimoclomol and BRX-005 as paired reagents to enable side-by-side dissection of HSF-1-mediated transcriptional effects vs. direct ion channel effects.

Diabetic Retinopathy Biomarker Studies Using Electrophysiological Functional Readouts

Bimoclomol is the only HSP co-inducer with published evidence of correcting early electrophysiological signs of diabetic retinopathy, including ERG and VEP wave latency and amplitude abnormalities in STZ-diabetic rats [1]. Treatment durations of 1–2 months with bimoclomol prevented and reversed both acute and chronic ERG/VEP dysfunction, with improvements attributed to cytoprotective effects on retinal glia and neurons against ischemic cell damage [1]. This application scenario is particularly relevant for researchers requiring functional (rather than purely histological) endpoints in retinopathy models. No other compound in the hydroxylamine HSP co-inducer class (arimoclomol, BRX-005, BRX-220, BGP-15) has comparable peer-reviewed retinopathy electrophysiology data, making bimoclomol the sole validated tool for this indication [1]. Investigators should plan for 1–2 month oral treatment protocols and incorporate both ERG and VEP recordings as primary readouts to replicate published findings.

Quote Request

Request a Quote for Bimoclomol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.